molecular formula C11H16O3 B13957159 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone CAS No. 54710-16-6

4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone

Cat. No.: B13957159
CAS No.: 54710-16-6
M. Wt: 196.24 g/mol
InChI Key: VRMKWKXBLAKJNX-UHFFFAOYSA-N
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Description

4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone (CAS: 54710-16-6) is a bicyclic organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. Its structure comprises a cyclohexenone core substituted with a 1,3-dioxolane ring and two methyl groups at positions 3 and 4 (Figure 1). The compound is primarily utilized as an intermediate in pharmaceutical synthesis, agrochemical production, and specialty chemical manufacturing .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54710-16-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3

InChI Key

VRMKWKXBLAKJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CCC1(C)C2OCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone typically involves the alkylation of a substituted cyclohexenone with a dioxolane-containing alkyl halide under basic conditions. The key steps include:

  • Generation of the enolate ion from a methyl-substituted cyclohexenone.
  • Nucleophilic substitution with a 1,3-dioxolane-containing alkyl iodide.
  • Work-up and purification to isolate the target compound.

This method leverages the stability of the 1,3-dioxolane protecting group and the reactivity of the cyclohexenone enolate under controlled conditions.

Detailed Experimental Procedure

A representative synthesis reported in the literature proceeds as follows:

  • A suspension of sodium hydride (NaH, 60% in mineral oil, 1.83 g, 49.9 mmol) is stirred in dimethyl sulfoxide (DMSO, 25 mL) at room temperature for 15 minutes to generate a strong base environment.
  • To this, a solution of 3-methyl-2-cyclohexenone (5 g, 45.3 mmol) in DMSO (25 mL) is added at 16 °C.
  • The reaction mixture is stirred at room temperature for 30 minutes to form the enolate intermediate.
  • Subsequently, 2-(2-iodoethyl)-2-methyl-1,3-dioxolane (12.05 g, 49.9 mmol) is added dropwise.
  • The mixture is stirred for 17 hours at room temperature to allow alkylation.
  • The reaction is quenched with saturated ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate.
  • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography on silica gel using ethyl acetate/hexane (15:85, v/v) as eluents to afford 4-Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone as a yellow oil with a 70% yield.

Reaction Conditions and Optimization

  • The use of sodium hydride in DMSO is critical for efficient enolate formation.
  • Maintaining low temperatures during addition minimizes side reactions.
  • Extended stirring time (17 hours) ensures complete alkylation.
  • Purification via silica gel chromatography yields a product of high purity.

Analytical Characterization and Research Outcomes

Spectroscopic Data

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Characteristic multiplets at δ 3.85 ppm (4H, ethylene acetal protons), signals between δ 2.27–2.22 ppm (6H), singlets and triplets corresponding to methyl and methylene groups confirm the compound’s structure.
  • Mass Spectrometry (GC-MS): Prominent fragmentation peaks at m/z 73, 45, and 74 indicate the stability and fragmentation pattern of the dioxolane and cyclohexenone moieties.

Physicochemical Properties

Property Value
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS Number 54710-16-6
IUPAC Name 4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one
Physical State Yellow oil

Research Applications

  • The compound acts as a building block for synthesizing complex natural products and pharmaceuticals.
  • The dioxolane ring serves as a protecting group for aldehydes or ketones, allowing selective transformations.
  • The compound’s stability and reactivity under acidic and basic conditions make it suitable for multi-step synthetic sequences.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Yield Notes
Enolate formation NaH (60% in mineral oil), DMSO, room temp, 15 min Formation of enolate Strong base required
Alkylation 3-methyl-2-cyclohexenone, 2-(2-iodoethyl)-2-methyl-1,3-dioxolane, room temp, 17 h Alkylated product Stirring time critical
Quenching and extraction Saturated NH4Cl, EtOAc extraction Work-up Standard aqueous work-up
Purification Silica gel chromatography, EtOAc/hexane (15:85) Pure compound, 70% yield Column chromatography essential

Mechanism of Action

The mechanism of action of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The dioxolane ring and cyclohexenone moiety play crucial roles in its activity .

Comparison with Similar Compounds

Key Suppliers and Specifications :

  • LEAP CHEM CO., LTD. (Hong Kong) supplies the compound with a purity of ≥99%, targeting research and industrial applications .
  • CHEMLYTE SOLUTIONS CO.,LTD offers industrial-grade material (99% purity) in 25 kg packaging, emphasizing its role in bulk manufacturing .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Hypothetical Analogs

Compound Name Molecular Formula Substituents Key Functional Groups Potential Applications
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone C₁₁H₁₆O₃ 3,4-dimethyl; 1,3-dioxolane ring Cyclohexenone, dioxolane Pharmaceutical intermediates
3,4-Dimethylcyclohex-2-enone C₈H₁₂O 3,4-dimethyl Cyclohexenone Flavorants, polymer precursors
4-(Tetrahydro-2H-pyran-2-yl)cyclohex-2-enone C₁₁H₁₆O₂ Tetrahydro-2H-pyran-2-yl Cyclohexenone, pyran Protecting group in synthesis
3,4-Dimethyl-4-(1,3-dioxan-2-yl)cyclohex-2-enone C₁₂H₁₈O₃ 3,4-dimethyl; 1,3-dioxane ring Cyclohexenone, dioxane Solubility-modulated intermediates

Key Differences and Implications:

Replacing the dioxolane with a tetrahydropyran (THP) group (as in analog 3) may alter solubility due to increased hydrophobicity, affecting reaction kinetics in polar solvents.

3,4-Dimethylcyclohex-2-enone (analog 2) lacks the dioxolane group, making it more volatile and less suitable for controlled-release formulations.

Synthetic Utility: The dioxolane group serves as a protecting group for ketones or diols, a feature absent in simpler cyclohexenones. This property is critical in multi-step syntheses requiring selective deprotection .

Biological Activity

4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone is an organic compound notable for its unique structural characteristics, which include a cyclohexene ring and a dioxolane moiety. Its molecular formula is C11H16O3C_{11}H_{16}O_{3}, with a molecular weight of approximately 196.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound can be represented as follows:

SMILES C1(=O)CCC(C(=C1)C)(C1OCCO1)C\text{SMILES }C1(=O)CCC(C(=C1)C)(C1OCCO1)C

This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing dioxolane rings exhibit various biological activities, including antibacterial and antifungal properties. The specific biological activity of this compound has not been extensively documented; however, related dioxolane derivatives have shown promising results.

Antibacterial and Antifungal Activity

A study focusing on similar 1,3-dioxolane derivatives demonstrated significant antibacterial and antifungal properties. The synthesized compounds exhibited excellent antifungal activity against Candida albicans and notable antibacterial activity against several strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundAntifungal ActivityAntibacterial Activity
Compound 1Moderate against C. albicansHigh against S. aureus
Compound 2High against C. albicansModerate against E. faecalis
Compound 3Low against C. albicansNone against E. coli

The biological activity of such compounds is often attributed to their ability to interact with microbial membranes or cellular components, leading to disruption of cellular processes. The enone functionality in this compound may facilitate Michael addition reactions with nucleophiles present in microbial cells, contributing to its potential therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric Michael addition reactions using cyclic enones as precursors. For example, cyclic enones like 4,4-dimethyl-cyclohex-2-enone undergo enantioselective reactions with nucleophiles (e.g., triazoles) in the presence of chiral additives such as 2-methoxybenzoic acid. Optimization involves screening catalysts, adjusting solvent polarity, and controlling temperature to enhance yield and selectivity. Reaction progress is monitored via TLC and NMR spectroscopy .

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For enantiomerically enriched samples, chiral stationary phases in HPLC may be employed. Recrystallization in solvents like ethanol or dichloromethane can further improve purity, verified by melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do reaction conditions (e.g., additives, temperature) influence enantioselectivity in the synthesis of this compound?

  • Methodological Answer : Enantioselectivity is highly dependent on chiral additives and reaction kinetics. For instance, 2-methoxybenzoic acid enhances asymmetric induction by stabilizing transition states via hydrogen bonding. Lower temperatures (e.g., 0–25°C) often improve selectivity by reducing side reactions. Computational modeling (DFT) and kinetic studies are used to rationalize stereochemical outcomes .

Q. What advanced analytical methods are employed to characterize the structure and purity of this compound?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and X-ray crystallography resolve stereochemistry. Purity is assessed via HPLC coupled with circular dichroism (CD) for enantiomeric excess (ee). Surface interactions and nanoscale behavior are studied using atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIXS) .

Q. How can researchers resolve contradictory data in enantioselectivity studies, such as inconsistent ee values across experiments?

  • Methodological Answer : Contradictions may arise from impurities in starting materials or variable catalyst activation. Rigorous pre-screening of reagents (e.g., Karl Fischer titration for moisture) and standardized reaction setups (e.g., inert atmosphere) reduce variability. Statistical tools like multivariate analysis (PCA) identify critical variables. Reproducibility is confirmed via round-robin testing across labs .

Q. What are the molecular-level interactions of this compound with environmental surfaces, and how do they impact reactivity?

  • Methodological Answer : Surface adsorption and reactivity are studied using quartz crystal microbalance (QCM) and in-situ infrared spectroscopy (FTIR). For example, hydroxyl-rich surfaces (e.g., silica) promote oxidation via hydrogen abstraction. Environmental chamber experiments simulate indoor/outdoor conditions to assess stability and degradation pathways .

Methodological Considerations

  • Experimental Design : Integrate combinatorial chemistry for high-throughput screening of reaction conditions .
  • Data Analysis : Use machine learning (e.g., artificial neural networks) to correlate reaction parameters with enantioselectivity .
  • Contradiction Management : Apply Bayesian statistics to weigh conflicting evidence from enantioselectivity studies .

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